4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one
Description
The compound 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one is a benzimidazole-pyrrolidinone hybrid with a complex substitution pattern. Its structure features:
- A 1H-1,3-benzodiazole (benzimidazole) core linked to a pyrrolidin-2-one moiety.
- A 3-(2,4-dimethylphenoxy)-2-hydroxypropyl side chain attached to the benzimidazole nitrogen.
- A 2-methoxyphenyl group substituted at the pyrrolidinone nitrogen.
The 2-hydroxypropyl linker and methoxy/dimethylphenoxy substituents likely influence solubility, metabolic stability, and target binding.
Properties
IUPAC Name |
4-[1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4/c1-19-12-13-26(20(2)14-19)36-18-22(33)17-32-24-9-5-4-8-23(24)30-29(32)21-15-28(34)31(16-21)25-10-6-7-11-27(25)35-3/h4-14,21-22,33H,15-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWGFEMCOHLMPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions
Benzodiazole Core Synthesis: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.
Phenoxy Group Introduction: The phenoxy group can be introduced via a nucleophilic substitution reaction using 2,4-dimethylphenol and an appropriate leaving group.
Pyrrolidinone Formation: The pyrrolidinone ring can be formed through a cyclization reaction involving a suitable amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group in the pyrrolidinone ring would yield an alcohol.
Scientific Research Applications
4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one: has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s unique structural properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzodiazole and pyrrolidinone moieties can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenoxy and methoxy groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s analogs differ primarily in the substituents on the phenoxy and pyrrolidinone groups. Key examples include:
Inferred Structure-Activity Relationships (SAR)
- Phenoxy Substitutions: 2,4-Dimethylphenoxy (target) vs. 2,6-dimethylphenoxy (): Regiochemical differences in methyl groups may alter hydrophobic interactions with target proteins. 3,4-Dimethylphenoxy (): Increased steric bulk at the meta position could hinder binding in some contexts.
- Pyrrolidinone Substituents: 2-Methoxyphenyl (target) vs. tert-Butyl (): Enhances lipophilicity but may reduce metabolic stability.
Biological Activity
The compound 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one is a complex organic molecule belonging to the class of benzimidazolyl pyrrolidinones. Its intricate structure incorporates multiple functional groups that may confer significant biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing available research findings, potential mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 483.6 g/mol. The structure features a benzodiazole moiety , a pyrrolidinone ring , and various substituents that enhance its chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C29H31N3O3 |
| Molecular Weight | 483.6 g/mol |
| IUPAC Name | This compound |
Anticancer Potential
Emerging evidence suggests that compounds similar to this compound exhibit significant anticancer properties. For instance, related benzimidazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.
Case Studies:
-
A study on similar benzimidazole derivatives showed promising activities against HepG-2 (human liver cancer) and A-549 (human lung cancer) cell lines with IC50 values indicating effective inhibition of cell proliferation .
Compound Cell Line IC50 (µM) Benzimidazole A HepG-2 4.37 ± 0.7 Benzimidazole B A-549 8.03 ± 0.5
Other Pharmacological Activities
In addition to anticancer effects, compounds in this class have been associated with various other pharmacological activities:
- Anti-inflammatory Effects: Some derivatives have shown potential in modulating inflammatory responses.
- Antioxidant Properties: The presence of phenolic structures may enhance antioxidant capabilities.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the Benzimidazole Core: Achieved through condensation reactions.
- Attachment of Pyrrolidinone: Involves reactions with appropriate derivatives.
- Introduction of Phenoxy Groups: Etherification reactions are commonly employed.
Common Reactions:
- Oxidation and Reduction: These transformations can modify functional groups to enhance biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
